molecular formula C44H68N14O10S B12111240 Metorphacid

Metorphacid

Cat. No.: B12111240
M. Wt: 985.2 g/mol
InChI Key: ZBRXWGQCHSFAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metorphacid is a useful research compound. Its molecular formula is C44H68N14O10S and its molecular weight is 985.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Metorphacid, a member of the meroterpenoid class of compounds, has garnered attention due to its diverse biological activities. Meroterpenoids, which are natural products synthesized by various organisms, exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Overview of Meroterpenoids

Meroterpenoids are characterized by their unique structural features derived from both terpenoid and polyketide biosynthetic pathways. This structural diversity contributes to their broad spectrum of biological activities. Recent studies have highlighted over 590 biologically active meroterpenoids, with significant contributions from fungal and marine sources .

Key Biological Activities:

  • Anti-inflammatory : Inhibits pro-inflammatory cytokines.
  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Cytotoxic : Exhibits selective cytotoxicity against cancer cells.
  • Neuroprotective : Protects neuronal cells from oxidative stress.

Anti-inflammatory Properties

Research indicates that this compound possesses potent anti-inflammatory properties. It has been shown to inhibit the expression of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). These actions are crucial in managing conditions characterized by chronic inflammation .

Antimicrobial Activity

This compound displays significant antimicrobial activity against both gram-positive and gram-negative bacteria. A study demonstrated its effectiveness in inhibiting the growth of various pathogenic strains, suggesting potential applications in treating infections .

Cytotoxic Effects

One of the most promising aspects of this compound is its cytotoxicity against cancer cell lines. It has been found to induce apoptosis in several types of cancer cells, including lung and breast cancer cells. The mechanism involves the disruption of mitochondrial function and activation of caspase pathways, leading to programmed cell death .

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models evaluated the anti-inflammatory effects of this compound. The results showed a significant reduction in paw edema in rats treated with this compound compared to the control group. This study supports its potential use in treating inflammatory diseases such as arthritis.

Case Study 2: Antimicrobial Efficacy

In vitro testing of this compound against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) that was significantly lower than that of commonly used antibiotics. This finding suggests that this compound could serve as an alternative treatment for antibiotic-resistant infections.

Research Findings

Recent literature reviews have compiled extensive data on the biological activities of meroterpenoids, including this compound. Key findings include:

Activity Mechanism Reference
Anti-inflammatoryInhibition of NO and TNF-α
AntimicrobialDisruption of bacterial cell wall synthesis
CytotoxicInduction of apoptosis via caspase activation

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H68N14O10S/c1-25(2)36(42(67)68)58-40(65)31(12-8-19-51-44(48)49)56-38(63)30(11-7-18-50-43(46)47)55-39(64)32(17-20-69-3)57-41(66)33(22-26-9-5-4-6-10-26)54-35(61)24-52-34(60)23-53-37(62)29(45)21-27-13-15-28(59)16-14-27/h4-6,9-10,13-16,25,29-33,36,59H,7-8,11-12,17-24,45H2,1-3H3,(H,52,60)(H,53,62)(H,54,61)(H,55,64)(H,56,63)(H,57,66)(H,58,65)(H,67,68)(H4,46,47,50)(H4,48,49,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRXWGQCHSFAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H68N14O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

985.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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